molecular formula C7H9ClN2 B8769460 1-(4-chlorophenyl)-1-methylhydrazine

1-(4-chlorophenyl)-1-methylhydrazine

Cat. No.: B8769460
M. Wt: 156.61 g/mol
InChI Key: RRNWXJAWRPITPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-1-methylhydrazine is an organic compound with the chemical formula C7H9ClN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-chlorophenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-1-methylhydrazine typically involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

C7H7Cl+N2H4C7H9ClN2+HCl\text{C}_7\text{H}_7\text{Cl} + \text{N}_2\text{H}_4 \rightarrow \text{C}_7\text{H}_9\text{ClN}_2 + \text{HCl} C7​H7​Cl+N2​H4​→C7​H9​ClN2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method involves the diazotization of 4-chloroaniline followed by reduction with ammonium sulfite. The process is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-1-methylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1-methylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-1-methylhydrazine is unique due to the presence of both the hydrazine and (4-chlorophenyl)methyl groups. This combination imparts distinct chemical properties, making it useful in specific synthetic and research applications.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-methylhydrazine

InChI

InChI=1S/C7H9ClN2/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,9H2,1H3

InChI Key

RRNWXJAWRPITPU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N′-Benzhydrylidene-N-(4-chlorophenyl)-N-methylhydrazine (1.5 g, 4.68 mmol) is placed in 20 mL of tetrahydrofuran with stirring. 5 mL of 5 N hydrochloric acid are added thereto and the solution is then left stirring at a temperature in the region of 50° C. for 16 hours. The aqueous phase is then neutralized with 5 N sodium hydroxide and is then extracted with ethyl acetate. The oil obtained after extraction is purified by chromatography on silica gel, eluting at the start with an ethyl acetate/heptane mixture (10/90 by volume). N-(4-Chlorophenyl)-N-methylhydrazine is thus obtained in the form of a pale yellow oil, 0.53 g (72%). (Rf=0.48. 20/80 EtOAc/heptane (v/v)).
Name
N′-Benzhydrylidene-N-(4-chlorophenyl)-N-methylhydrazine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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